molecular formula C13H10N4O6 B2391446 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide CAS No. 887874-63-7

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2391446
CAS No.: 887874-63-7
M. Wt: 318.245
InChI Key: PRZQUBAZYPLWNN-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H10N4O6 and its molecular weight is 318.245. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Membrane Studies

Nitrobenzoxadiazole (NBD) derivatives are commonly used in fluorescence-based studies for investigating lipid bilayer surfaces, membrane potential, and asymmetry. Their applications include controlling redox reactions on lipid bilayer surfaces and studying membrane dipole potentials. The fluorescent properties of NBD-labeled compounds are sensitive to the membrane environment, making them valuable tools for biophysical and biochemical investigations of cellular membranes (Alakoskela & Kinnunen, 2001).

Antimicrobial and Antitumor Agents

Compounds containing oxadiazole and thiadiazole scaffolds exhibit significant cytotoxic and antimicrobial properties. The synthesis of such derivatives, including their evaluation against various microbial strains, highlights their potential as leads for developing new antimicrobial and antitumor therapies. For instance, certain oxadiazole derivatives have shown considerable cytotoxic properties when compared to standard chemotherapy agents (Mutchu et al., 2018).

Corrosion Inhibition

Oxadiazole derivatives also play a role in corrosion inhibition, particularly in protecting metals from corrosion in acidic environments. This application is crucial in industrial processes where metal longevity and integrity are paramount. The effectiveness of these compounds as corrosion inhibitors has been demonstrated through various electrochemical techniques, highlighting their potential utility in materials science (Lagrenée et al., 2001).

Chemical Synthesis and Drug Development

Furthermore, the structural motifs found in nitrobenzamide derivatives are integral to synthesizing novel compounds with potential biological activities. These activities range from anticancer to antibacterial effects, illustrating the chemical versatility and applicability of these compounds in drug discovery and development processes. For example, the design, synthesis, and evaluation of nitroimidazole derivatives containing the oxadiazole scaffold as FabH inhibitors demonstrate strong antibacterial activities, showcasing their relevance in addressing antibiotic resistance (Li et al., 2012).

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O6/c18-11(8-2-1-3-9(6-8)17(19)20)14-13-16-15-12(23-13)10-7-21-4-5-22-10/h1-3,6-7H,4-5H2,(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZQUBAZYPLWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.